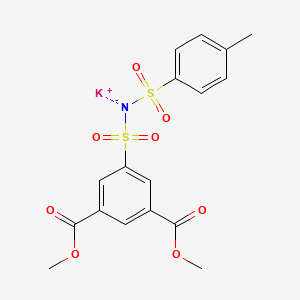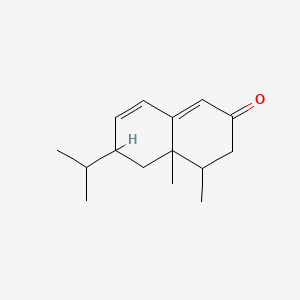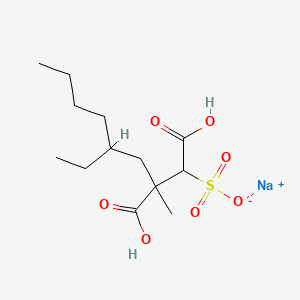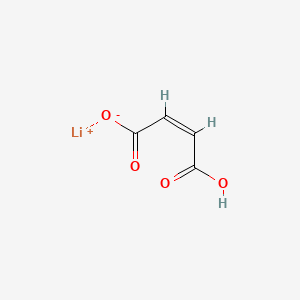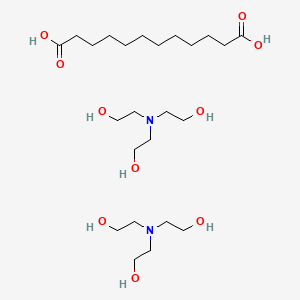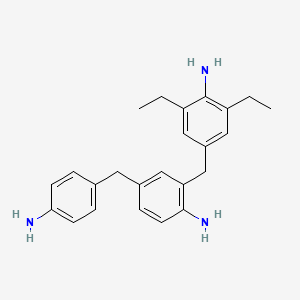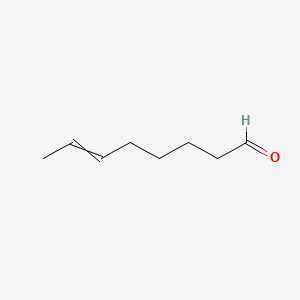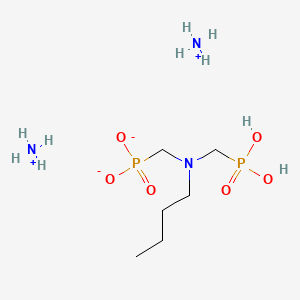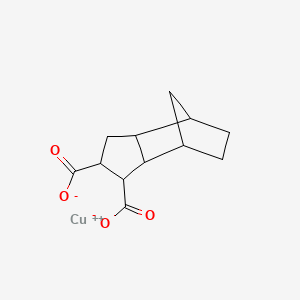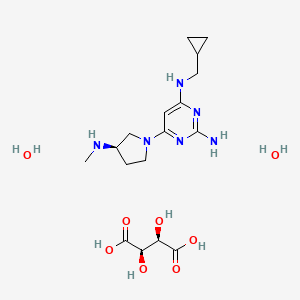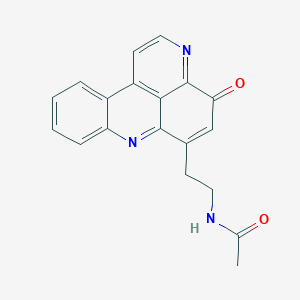
Cystodytin J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cystodytin J is a pyridoacridine alkaloid isolated from marine invertebrates, particularly marine sponges and tunicates. This compound is part of a larger family of highly colored, polycyclic aromatic natural products known for their diverse biological activities, including cytotoxicity, antibacterial, antifungal, antiviral, antiparasitic, and insecticidal properties .
Méthodes De Préparation
The synthesis of Cystodytin J involves several steps, typically starting with the preparation of kynuramine dihydrobromide. This intermediate undergoes a series of reactions to form the pyridoacridine scaffold. The synthetic route includes modifications at either C-12 or N-14 of the ethylamine sidechain
Analyse Des Réactions Chimiques
Cystodytin J undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iminoquinone derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
Cystodytin J has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying DNA binding and intercalation due to its planar structure. In biology and medicine, this compound has shown promising anticancer activity by inhibiting the proliferation of tumor cells. It has also been evaluated for its antibacterial, antifungal, and antiviral properties, making it a valuable compound for drug discovery and development .
Mécanisme D'action
The mechanism of action of Cystodytin J involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase II, leading to the accumulation of DNA breaks and ultimately cell death. The compound’s cytotoxicity is also attributed to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
Cystodytin J is part of a family of pyridoacridine alkaloids, which includes compounds like styelsamine B, diplamine, and shermilamine B. These compounds share a similar pyridoacridine scaffold but differ in their sidechain modifications and oxidation states. This compound is unique due to its specific substitution pattern and iminoquinone oxidation state, which contribute to its distinct biological activities .
Conclusion
This compound is a fascinating compound with a wide range of biological activities and potential applications in scientific research. Its complex structure and unique properties make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Propriétés
Numéro CAS |
158734-25-9 |
|---|---|
Formule moléculaire |
C19H15N3O2 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
N-[2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H15N3O2/c1-11(23)20-8-6-12-10-16(24)19-17-14(7-9-21-19)13-4-2-3-5-15(13)22-18(12)17/h2-5,7,9-10H,6,8H2,1H3,(H,20,23) |
Clé InChI |
KMNRTBJOBIPNKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


